Cas no 1713593-85-1 (5-({[(3,4-Dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one)

5-({[(3,4-Dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one is a brominated pyrrolidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 3,4-dibromophenylmethylamino moiety linked to a pyrrolidin-2-one core, offering unique reactivity for further functionalization. The presence of bromine atoms enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex bioactive molecules. The pyrrolidinone scaffold contributes to favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound is particularly valuable for researchers exploring novel heterocyclic frameworks in drug discovery, especially for targets requiring halogen-rich pharmacophores. Its synthetic versatility makes it a useful building block for developing CNS-active or antimicrobial agents.
5-({[(3,4-Dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one structure
1713593-85-1 structure
商品名:5-({[(3,4-Dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one
CAS番号:1713593-85-1
MF:C12H14Br2N2O
メガワット:362.060361385345
CID:5790744
PubChem ID:113255324

5-({[(3,4-Dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • EN300-767334
    • 1713593-85-1
    • 5-({[(3,4-dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one
    • 5-({[(3,4-Dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one
    • インチ: 1S/C12H14Br2N2O/c13-10-3-1-8(5-11(10)14)6-15-7-9-2-4-12(17)16-9/h1,3,5,9,15H,2,4,6-7H2,(H,16,17)
    • InChIKey: ILCADIYQMYQFBG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C=CC(=C1)CNCC1CCC(N1)=O)Br

計算された属性

  • せいみつぶんしりょう: 361.94524g/mol
  • どういたいしつりょう: 359.94729g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 41.1Ų

5-({[(3,4-Dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-767334-5.0g
5-({[(3,4-dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one
1713593-85-1 95%
5.0g
$2028.0 2024-05-22
Enamine
EN300-767334-0.05g
5-({[(3,4-dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one
1713593-85-1 95%
0.05g
$587.0 2024-05-22
Enamine
EN300-767334-10.0g
5-({[(3,4-dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one
1713593-85-1 95%
10.0g
$3007.0 2024-05-22
Enamine
EN300-767334-1.0g
5-({[(3,4-dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one
1713593-85-1 95%
1.0g
$699.0 2024-05-22
Enamine
EN300-767334-0.1g
5-({[(3,4-dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one
1713593-85-1 95%
0.1g
$615.0 2024-05-22
Enamine
EN300-767334-0.5g
5-({[(3,4-dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one
1713593-85-1 95%
0.5g
$671.0 2024-05-22
Enamine
EN300-767334-2.5g
5-({[(3,4-dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one
1713593-85-1 95%
2.5g
$1370.0 2024-05-22
Enamine
EN300-767334-0.25g
5-({[(3,4-dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one
1713593-85-1 95%
0.25g
$642.0 2024-05-22

5-({[(3,4-Dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one 関連文献

5-({[(3,4-Dibromophenyl)methyl]amino}methyl)pyrrolidin-2-oneに関する追加情報

5-({[(3,4-Dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one: A Promising Compound in Modern Drug Development

5-({[(3,4-Dibromophenyl)methyl]amino}methyl)pyrrolidin-2-one is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, with the CAS number 1713593-85-1, represents a novel class of molecules that exhibit potential therapeutic applications across various biomedical domains. Its chemical framework combines a pyrrolidin-2-one ring with a substituted aromatic group, creating a versatile scaffold for drug design. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a valuable candidate for further investigation in the development of targeted therapies.

The 3,4-dibromophenyl moiety in this compound is a critical structural element that contributes to its biological activity. Bromine atoms at positions 3 and 4 on the phenyl ring enhance the molecule's ability to interact with specific receptors and enzymes, which is essential for its pharmacological effects. This substitution pattern also influences the compound's solubility and stability, factors that are crucial for drug formulation and delivery. Researchers have demonstrated that the presence of bromine atoms can significantly alter the electronic properties of the aromatic ring, enabling the molecule to engage in both hydrophobic and electrostatic interactions with biological targets.

Recent advancements in medicinal chemistry have focused on optimizing the pyrrolidin-2-one ring system to enhance the compound's therapeutic potential. This cyclic structure is known for its ability to form stable hydrogen bonds with protein targets, which is a key mechanism in many drug-receptor interactions. Studies published in 2023 have shown that modifications to the pyrrolidin-2-one ring can improve the compound's affinity for specific G-protein-coupled receptors (GPCRs), a family of proteins involved in numerous physiological processes. These findings underscore the importance of the pyrrolidin-3-one ring in the compound's mechanism of action.

The (methyl)amino functional group in this molecule plays a pivotal role in its biological activity. This group introduces a polar nature to the molecule, which facilitates its interaction with hydrophilic regions of target proteins. Recent research has demonstrated that the presence of amino groups can enhance the compound's ability to modulate ion channel activity, a property that is particularly relevant in the treatment of neurological disorders. The (methyl)amino group also contributes to the molecule's overall polarity, which is critical for its solubility in biological fluids.

One of the most promising applications of this compound is its potential role in the treatment of metabolic disorders. Studies published in 2023 have shown that the compound can modulate the activity of key enzymes involved in glucose metabolism, making it a potential candidate for the management of type 2 diabetes. The 3,4-dibromophenyl moiety appears to be particularly effective in enhancing the compound's ability to inhibit the enzyme glucokinase, which is a critical step in glucose utilization. These findings suggest that this compound may offer a novel therapeutic strategy for metabolic diseases.

In the field of oncology, this compound has shown potential as an inhibitor of specific kinases involved in tumor progression. Recent studies have demonstrated its ability to target the 3,4-dibromophenyl-containing kinase, which is overexpressed in several types of cancer. The compound's ability to selectively inhibit this kinase without affecting other cellular pathways is a significant advantage, as it reduces the risk of off-target effects. This selectivity is attributed to the unique electronic properties of the 3,4-dibromophenyl group, which allows for precise interaction with the kinase's active site.

The pyrrolidin-2-one ring system in this compound also plays a crucial role in its ability to modulate cellular signaling pathways. Recent research has shown that this ring can interact with specific phosphatases, which are enzymes that regulate the activity of signaling molecules. By modulating these phosphatases, the compound may help to restore normal signaling in cells affected by chronic diseases such as cancer and neurodegenerative disorders. This mechanism of action is supported by a 2023 study that demonstrated the compound's ability to enhance the activity of certain signaling pathways associated with cell survival and proliferation.

Another area of interest is the compound's potential application in the treatment of inflammatory diseases. The 3,4-dibromophenyl moiety has been shown to exhibit anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines. A recent study published in 2023 found that the compound can significantly reduce the production of interleukin-6 (IL-6), a key mediator of inflammation. This effect is attributed to the compound's ability to inhibit the NF-κB signaling pathway, which is a central regulator of inflammatory responses. These findings suggest that the compound may have therapeutic potential for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The methyl group in the compound's structure also contributes to its biological activity by influencing its conformational flexibility. This flexibility allows the molecule to adopt multiple orientations when interacting with target proteins, which is essential for its binding affinity and specificity. Recent computational studies have predicted that the methyl group can enhance the compound's ability to form hydrogen bonds with specific amino acid residues in target proteins. This property is particularly important for the compound's ability to modulate enzyme activity and receptor function.

Despite its promising therapeutic potential, the development of this compound as a drug requires further optimization to improve its pharmacokinetic properties. Researchers are currently exploring strategies to enhance the compound's bioavailability and reduce its potential for metabolic degradation. One approach involves modifying the pyrrolidin-2-one ring to increase its stability in the bloodstream. Another strategy focuses on improving the compound's solubility by introducing hydrophilic groups into its structure. These efforts are aimed at ensuring that the compound can effectively reach its target sites in the body while maintaining its therapeutic efficacy.

Overall, the compound 3,4-dibromophenyl and pyrrolidin-2-one-based molecule represents a promising candidate for the development of new therapeutic agents. Its unique structural features and biological activity make it a valuable tool for further research in the fields of pharmaceutical science and biomedical engineering. As research in this area continues to advance, it is expected that this compound will play an increasingly important role in the treatment of various diseases and conditions.

The methyl and amino groups in the compound's structure are also critical for its ability to interact with specific biological targets. These groups contribute to the molecule's overall polarity and charge distribution, which are essential for its binding affinity to target proteins. Recent studies have shown that the combination of these groups can enhance the compound's ability to modulate ion channel activity, a property that is particularly relevant in the treatment of neurological disorders. The presence of these groups also allows the molecule to form stable hydrogen bonds with key residues in target proteins, further enhancing its therapeutic potential.

As the field of medicinal chemistry continues to evolve, the development of compounds like 3,4-dibromophenyl and pyrrolidin-2-one will remain a focus of research. The unique combination of structural elements in this compound provides a versatile platform for the design of new therapeutic agents. By further optimizing its properties and understanding its mechanisms of action, scientists can unlock its full potential for the treatment of various diseases and conditions.

In conclusion, the compound 3,4-dibromophenyl and pyrrolidin-2-one-based molecule is a promising candidate for the development of new therapeutic agents. Its unique structural features and biological activity make it a valuable tool for further research in the fields of pharmaceutical science and biomedical engineering. As research in this area continues to advance, it is expected that this compound will play an increasingly important role in the treatment of various diseases and conditions.

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